2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)–H and vinylic C (sp2)–H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3, (H,12,13) .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Anti-inflammatory Activities
- Scientific Field : Pharmacology .
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . One method involves the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antifungal Activities
- Scientific Field : Agriculture and Plant Pathology .
- Summary of Application : Pyrimidine derivatives have significant properties as fungicides in agriculture .
- Methods of Application : A solution of 6-hydroxy-2-isopropyl-4-methylpyrimidine and 2-chloro-5-(chloromethyl)pyridine in DCM was used in the synthesis .
- Results or Outcomes : The synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
Antioxidant Activities
- Scientific Field : Pharmacology .
- Summary of Application : Pyrimidines have been found to exhibit antioxidant effects. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application : The synthesis of pyrimidines involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
- Results or Outcomes : A large number of pyrimidines have been found to exhibit potent antioxidant effects .
Molecular Docking Studies
- Scientific Field : Computational Chemistry .
- Summary of Application : Pyrimidine derivatives are used in molecular docking studies to investigate their interactions with biological targets .
- Methods of Application : The synthesized compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been confirmed by single crystal X-ray diffraction studies .
- Results or Outcomes : The title compound was redesigned with different halogens replacing fluorine of fluoro-phenyl ring and docked with human estrogen receptor (2IOK) to predict the best drug .
Neuroprotective Activities
- Scientific Field : Neurology .
- Summary of Application : Pyridine-2-carboxylic acid, a compound related to pyrimidines, has been reported to possess a wide range of neuroprotective effects .
- Methods of Application : The catalytic efficiency of pyridine-2-carboxylic acid in the synthesis of pyrazolo[3,4-b]quinolinones has been studied .
- Results or Outcomes : The compound has shown potential in neuroprotection, which could be beneficial in conditions such as neurodegenerative diseases .
Antiproliferative Activities
- Scientific Field : Oncology .
- Summary of Application : Pyridine-2-carboxylic acid has been reported to possess antiproliferative effects .
- Methods of Application : The compound is an endogenous metabolite of L-tryptophan and its antiproliferative effects have been studied in the context of cancer research .
- Results or Outcomes : The compound has shown potential in inhibiting the proliferation of cancer cells, which could be beneficial in cancer treatment .
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-propan-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5(2)8-10-4-7(9(12)13)6(3)11-8/h4-5H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVUJVMQWKNZDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624524 |
Source
|
Record name | 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid | |
CAS RN |
954233-00-2 |
Source
|
Record name | 4-Methyl-2-(propan-2-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.